1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene
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Overview
Description
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the halogenation of a precursor compound. For example, starting with 1-bromo-2-methyl-4-(trifluoromethyl)benzene, fluorination can be achieved using a fluorinating agent such as Selectfluor under controlled conditions . The reaction typically requires a solvent like acetonitrile and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Coupling Reactions: Reagents like boronic acids or esters, along with palladium catalysts, are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, which can be replaced by other groups through nucleophilic substitution or coupling reactions. The presence of electron-withdrawing fluorine and trifluoromethyl groups influences the reactivity and stability of the compound[5][5].
Comparison with Similar Compounds
Similar Compounds
- 1-bromo-4-(trifluoromethyl)benzene
- 3-bromo-4-(trifluoromethyl)benzene
- 1-bromo-2-fluoro-4-(trifluoromethyl)benzene
Uniqueness
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c1-4-6(9)3-2-5(7(4)10)8(11,12)13/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEACVJXISOTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628524-87-7 |
Source
|
Record name | 1-bromo-3-fluoro-2-methyl-4-(trifluoromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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